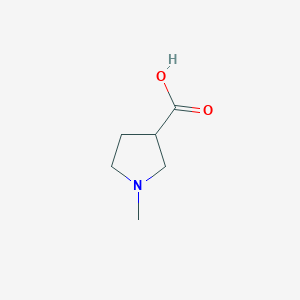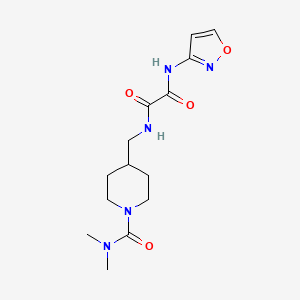
2-ヒドラジニル-4-メチル-4,5-ジヒドロ-1H-イミダゾール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C4H10N4.2ClH and a molecular weight of 187.07 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride is used in various scientific research applications, including:
作用機序
Target of Action
This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is usually purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may produce hydrazine derivatives .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride include:
Uniqueness
What sets 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride apart from similar compounds is its specific hydrazinyl and methyl substitutions, which confer unique chemical properties and reactivity. These substitutions make it particularly useful in certain chemical reactions and research applications .
特性
IUPAC Name |
(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNDAXPUIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2480885.png)





![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)


![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)
![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)

